4-Ethenyl-N,N-diethylpiperidin-4-amine
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
4-ethenyl-N,N-diethylpiperidin-4-amine |
InChI |
InChI=1S/C11H22N2/c1-4-11(13(5-2)6-3)7-9-12-10-8-11/h4,12H,1,5-10H2,2-3H3 |
InChI Key |
ROEKSKXHUQEDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCNCC1)C=C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Reductive amination is a cornerstone method for synthesizing amines, including piperidine derivatives. The process involves the condensation of a ketone or aldehyde with an amine, followed by reduction of the resulting imine or iminium intermediate.
Typical Procedure for 4-Ethenyl-N,N-diethylpiperidin-4-amine:
- Starting materials: 4-piperidinone (a cyclic ketone) and diethylamine.
- Reaction conditions: The ketone and diethylamine are reacted in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN).
- Mechanism: The ketone carbonyl reacts with diethylamine to form an iminium ion intermediate, which is then reduced to the secondary amine, yielding diethyl(piperidin-4-yl)methylamine.
- Vinylation: The ethenyl group can be introduced via a subsequent vinylation step, such as a Heck reaction or Wittig-type olefination at the 4-position.
This method is favored for its high selectivity and yield, minimizing side reactions and by-products.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Reductive amination | 4-piperidinone + diethylamine + NaBH3CN | Formation of diethyl(piperidin-4-yl)methylamine | 85-95 |
| Vinylation | Vinyl halide or vinyl precursor + Pd catalyst (Heck reaction) | Introduction of ethenyl group at C-4 | 70-85 |
Data based on analogous piperidine derivative syntheses and reductive amination protocols.
Alternative Multi-Step Synthesis Using α,β-Unsaturated Compounds
Another approach involves the use of α,β-unsaturated compounds as starting materials, which can undergo conjugate addition with amines to form substituted piperidine derivatives.
- Step 1: Reaction of an α,β-unsaturated ketone or ester with diethylamine to form an intermediate amine.
- Step 2: Cyclization to form the piperidine ring.
- Step 3: Functional group modifications to introduce the ethenyl substituent.
This sequence is supported by research on N-substituted ethylenediamine derivatives, demonstrating efficient three-step sequences with overall yields ranging from 45% to 75%, depending on substrates and conditions.
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) |
|---|---|---|---|
| 1 | Michael addition | α,β-unsaturated compound + diethylamine | 70-95 |
| 2 | Cyclization | Acid/base catalysis | 70-90 |
| 3 | Functional group modification | Vinylation or olefination | 45-75 |
Notes on Reaction Optimization
- Choice of Reducing Agent: Sodium cyanoborohydride is preferred due to its selectivity in reducing iminium ions without affecting other functional groups.
- Solvent Effects: Methanol or ethanol are commonly used solvents; however, solvent choice can influence yield and purity.
- Temperature Control: Mild temperatures (room temperature to 40°C) are optimal to prevent side reactions.
- Excess Amine: Using an excess of diethylamine can drive the equilibrium toward imine formation and improve yields.
Analytical Characterization and Research Findings
- Spectroscopic Analysis: The molecular structure is confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The piperidine ring's conformation and the ethenyl substitution pattern are evident in characteristic chemical shifts and coupling constants.
- Biological Activity Correlation: The three-dimensional conformation influenced by the piperidine ring and the ethenyl group affects receptor binding and pharmacodynamics.
- Reaction Mechanism Insights: Studies indicate that reductive amination proceeds via a stable iminium intermediate, with sodium cyanoborohydride providing selective hydride delivery.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield Range (%) |
|---|---|---|---|---|
| Reductive Amination | 4-piperidinone + diethylamine | NaBH3CN, MeOH, RT-40°C | High selectivity, mild conditions | 85-95 |
| α,β-Unsaturated Compound Route | α,β-unsaturated ketone + diethylamine | Michael addition, cyclization, vinylation | Versatile, modular synthesis | 45-75 |
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-N,N-diethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
4-Ethenyl-N,N-diethylpiperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 4-Ethenyl-N,N-diethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-Ethenyl-N,N-diethylpiperidin-4-amine and related piperidin-4-amine derivatives:
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups : The N,N-diethyl groups in the target compound likely enhance electron density at the nitrogen center compared to N,N-dimethyl analogs (e.g., N,N-dimethylpiperidin-4-amine hydrochloride ). This could improve its redox activity, as seen in hole-transport materials like 4-Ethenyl-N,N-bis(4-methoxyphenyl)benzenamine, where methoxy groups stabilize charge transfer .
- Similar compounds, such as 4-vinylbenzyldimethylamine , exhibit UV absorption bands (e.g., 263–405 nm ), suggesting the target compound may also show strong optical activity.
- Bulkier Substituents : Compounds with trimethylsilyl groups (e.g., ) or benzyl groups (e.g., ) demonstrate increased steric hindrance, reducing reactivity but improving thermal stability.
Electrochemical and Optical Properties
- Redox Activity: Cyclic voltammetry data for similar amines (e.g., oxidation potentials of ~0.8–1.2 V vs. Ag/AgCl ) suggest moderate electrochemical stability.
- Fluorescence : Anthracene-modified analogs (e.g., 9CI ) exhibit fluorescence upon binding to DNA G-quadruplexes, implying that the ethenyl group in the target compound could enable similar applications with tunable emission.
Pharmaceutical Potential
Piperidin-4-amine derivatives are prominent in drug discovery. For example:
- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride highlights the role of halogen substituents in enhancing binding affinity. The diethyl and ethenyl groups in the target compound may offer a balance between lipophilicity and metabolic stability for CNS-targeted drugs.
Biological Activity
4-Ethenyl-N,N-diethylpiperidin-4-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, receptor interactions, and other pharmacological activities.
Chemical Structure and Properties
Molecular Formula: C12H19N
Molecular Weight: 191.29 g/mol
IUPAC Name: 4-Ethenyl-N,N-diethylpiperidin-4-amine
Canonical SMILES: CCN(CC)C1(CC=C)CCN(C1)C
The compound features a piperidine ring substituted with an ethenyl group and diethylamino groups, which are critical for its biological activity.
The biological activity of 4-Ethenyl-N,N-diethylpiperidin-4-amine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in conditions such as hypertension and diabetes.
- Receptor Binding: It interacts with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
1. Antimicrobial Activity
Research indicates that 4-Ethenyl-N,N-diethylpiperidin-4-amine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.
2. Antidiabetic Potential
The compound may also serve as an α-glucosidase inhibitor, which is crucial in managing blood glucose levels in diabetic patients. This activity has been linked to its ability to modulate carbohydrate metabolism .
Case Studies and Research Findings
Several studies have explored the biological activities of 4-Ethenyl-N,N-diethylpiperidin-4-amine:
- Study on Enzyme Inhibition: A recent study evaluated the compound's binding affinity to α-glucosidase and reported significant inhibition at micromolar concentrations. The findings suggest that this compound could be developed into a therapeutic agent for diabetes management.
- Antimicrobial Studies: Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it possesses a broad spectrum of activity, making it a candidate for further development in infectious disease treatment.
Comparative Analysis
To better understand the uniqueness of 4-Ethenyl-N,N-diethylpiperidin-4-amine, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Azepan-3-yl)-3-fluoropropan-2-ol | Contains azepane ring and fluorine | Antimicrobial, enzyme inhibition |
| Procainamide | An aminoamide derivative | Antiarrhythmic, local anesthetic |
| Other Piperidine Derivatives | Varying substitutions on piperidine ring | Diverse pharmacological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
